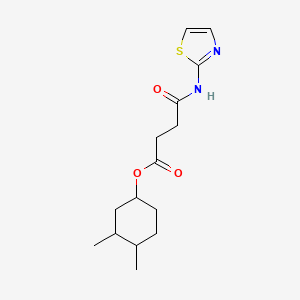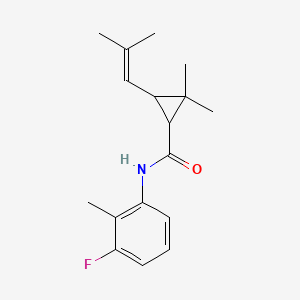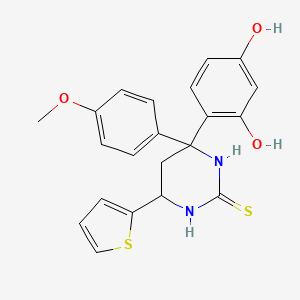![molecular formula C14H12Cl2N4O5 B11076010 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [(3,4-dichlorophenyl)carbonyl]carbamate](/img/structure/B11076010.png)
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [(3,4-dichlorophenyl)carbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE is a complex organic compound that features both imidazole and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and carbamation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to several hundred degrees Celsius .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine, while oxidation can lead to various oxidized derivatives .
Scientific Research Applications
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. This compound may target specific enzymes or DNA, disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole: Shares the nitroimidazole core but lacks the carbamate group.
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole core
Uniqueness
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(3,4-DICHLOROBENZOYL)CARBAMATE is unique due to the presence of both the nitroimidazole and carbamate groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H12Cl2N4O5 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(3,4-dichlorobenzoyl)carbamate |
InChI |
InChI=1S/C14H12Cl2N4O5/c1-8-7-17-13(20(23)24)19(8)4-5-25-14(22)18-12(21)9-2-3-10(15)11(16)6-9/h2-3,6-7H,4-5H2,1H3,(H,18,21,22) |
InChI Key |
UQTIUECFCYIIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11075929.png)
![2-[7-(methoxycarbonyl)-4-oxo-1,4-dihydroquinolin-2-yl]-1-oxo-1H-inden-3-olate](/img/structure/B11075944.png)

![4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine](/img/structure/B11075957.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-[2-(methylthio)ethyl]-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11075964.png)
![7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075969.png)
![5-chloro-4-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11075971.png)
![Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl-](/img/structure/B11075976.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075994.png)

![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)
